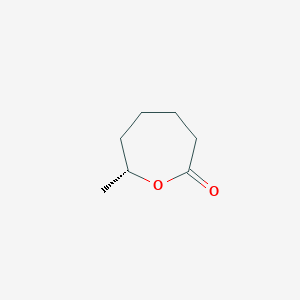
2-Oxepanone, 7-methyl-, (7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 7-methyl-, (7R)- can be achieved through several methods. One common approach involves the cyclization of 7-hydroxyheptanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 2-Oxepanone, 7-methyl-, (7R)- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxepanone, 7-methyl-, (7R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the lactone under basic or acidic conditions.
Major Products Formed
Oxidation: 7-Methylheptanoic acid.
Reduction: 7-Methylheptane-1,7-diol.
Substitution: Various esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxepanone, 7-methyl-, (7R)- has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, particularly in the production of biodegradable plastics.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and degradability.
Industry: It is utilized in the manufacture of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Oxepanone, 7-methyl-, (7R)- involves its ability to undergo ring-opening polymerization, which is catalyzed by various initiators such as tin octoate or aluminum isopropoxide. This process leads to the formation of high molecular weight polymers. The compound’s reactivity is influenced by the presence of the methyl group, which can affect the polymerization kinetics and the properties of the resulting polymer.
Comparación Con Compuestos Similares
Similar Compounds
ε-Caprolactone: Another seven-membered ring lactone, but without the methyl group at the 7th position.
δ-Valerolactone: A six-membered ring lactone with similar reactivity but different ring size.
γ-Butyrolactone: A five-membered ring lactone with distinct chemical properties due to its smaller ring size.
Uniqueness
2-Oxepanone, 7-methyl-, (7R)- is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in polymerization behavior and the physical properties of the resulting polymers compared to other lactones.
Propiedades
Número CAS |
69765-34-0 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(7R)-7-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Clave InChI |
WZRNGGFHDMOCEA-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@H]1CCCCC(=O)O1 |
SMILES canónico |
CC1CCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


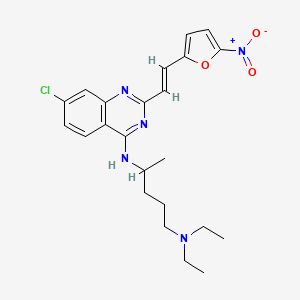
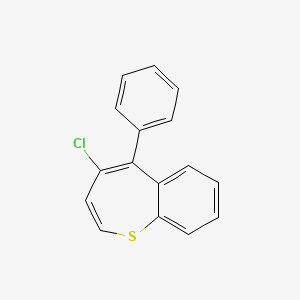

![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
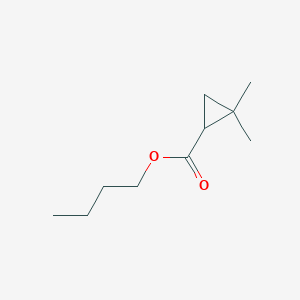
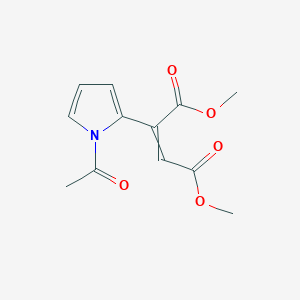
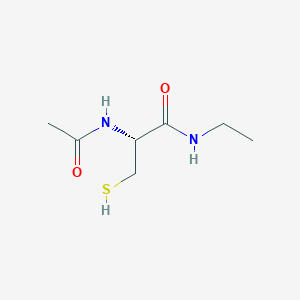


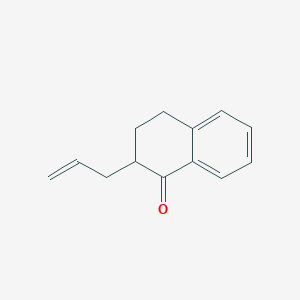
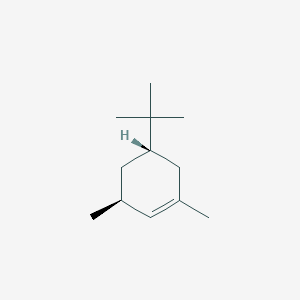
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)


